molecular formula C13H18O B14643294 (3-Methoxyhex-4-EN-1-YL)benzene CAS No. 53963-39-6

(3-Methoxyhex-4-EN-1-YL)benzene

Cat. No.: B14643294
CAS No.: 53963-39-6
M. Wt: 190.28 g/mol
InChI Key: UXMIYVGQZRRKMD-UHFFFAOYSA-N
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Description

(3-Methoxyhex-4-en-1-yl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with a (3-methoxyhex-4-en-1-yl) group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of an alkene and an ether group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyhex-4-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-methoxyhex-4-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyhex-4-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO₄

    Reduction: H₂, Pd/C

    Substitution: HNO₃, H₂SO₄, Cl₂, Br₂

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alkanes

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

(3-Methoxyhex-4-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyhex-4-en-1-yl)benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π stacking interactions, while the alkene and ether groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Anisole: (Methoxybenzene) - Similar ether group but lacks the alkene functionality.

    Styrene: (Vinylbenzene) - Contains an alkene group but lacks the ether functionality.

    Phenol: (Hydroxybenzene) - Contains a hydroxyl group instead of a methoxy group.

Uniqueness

(3-Methoxyhex-4-en-1-yl)benzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

CAS No.

53963-39-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-methoxyhex-4-enylbenzene

InChI

InChI=1S/C13H18O/c1-3-7-13(14-2)11-10-12-8-5-4-6-9-12/h3-9,13H,10-11H2,1-2H3

InChI Key

UXMIYVGQZRRKMD-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCC1=CC=CC=C1)OC

Origin of Product

United States

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